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molecular formula C11H9NO3 B086475 3-Hydroxy-2-methylquinoline-4-carboxylic acid CAS No. 117-57-7

3-Hydroxy-2-methylquinoline-4-carboxylic acid

Cat. No. B086475
M. Wt: 203.19 g/mol
InChI Key: RVGATDHHYVSTQG-UHFFFAOYSA-N
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Patent
US04866113

Procedure details

65.4 Parts of pyromellitic acid dianhydride and 61 parts of 3-hydroxy-2-methyl-quinoline-4-carboxylic acid are heated under reflux at 205° in 1000 parts of nitrobenzene for 1 hour, distilling off the water produced by the reaction. The mixture is held at this temperature for 31/2 hours. The mixture is then cooled to 10° and after stirring at this temperature for 1 hour, is filtered and the product is washed in toluene and ethanol. 93 parts of a dark brown quinophthalone intermediate result.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]2C(OC(=O)[C:5]=2[CH:4]=[C:3]2[C:12]([O:14][C:15](=[O:16])[C:2]=12)=O)=O.O[C:18]1[C:19]([CH3:31])=[N:20][C:21]2[C:26]([C:27]=1C(O)=O)=[CH:25][CH:24]=[CH:23][CH:22]=2.[N+](C1C=CC=CC=1)([O-])=O>>[CH:24]1[CH:25]=[C:26]2[CH:27]=[CH:18][C:19]([CH:31]3[C:15](=[O:16])[C:2]4[C:3](=[CH:4][CH:5]=[CH:6][CH:1]=4)[C:12]3=[O:14])=[N:20][C:21]2=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(=NC2=CC=CC=C2C1C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
after stirring at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilling off the water
CUSTOM
Type
CUSTOM
Details
produced by the reaction
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to 10°
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
the product is washed in toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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